4-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a morpholine ring, and various substituents such as chloro, nitro, and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the morpholine ring: This step involves the nucleophilic substitution of one of the chlorine atoms in the triazine ring with morpholine.
Formation of the hydrazone linkage: This is done by reacting the triazine derivative with 4-chloro-3-nitrobenzaldehyde in the presence of a suitable hydrazine derivative.
Final substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted triazine derivatives.
Scientific Research Applications
4-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- **4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
Uniqueness
The uniqueness of 4-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical modifications and potential biological activities.
Properties
Molecular Formula |
C22H23ClN8O3 |
---|---|
Molecular Weight |
482.9 g/mol |
IUPAC Name |
2-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-4-N-(2,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H23ClN8O3/c1-14-3-4-15(2)18(11-14)25-20-26-21(28-22(27-20)30-7-9-34-10-8-30)29-24-13-16-5-6-17(23)19(12-16)31(32)33/h3-6,11-13H,7-10H2,1-2H3,(H2,25,26,27,28,29)/b24-13+ |
InChI Key |
MVIDVMHITOUPCE-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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